molecular formula C13H17NO3 B14847724 4-Cyclopropoxy-2-isopropoxybenzamide

4-Cyclopropoxy-2-isopropoxybenzamide

Cat. No.: B14847724
M. Wt: 235.28 g/mol
InChI Key: MMANVBFLFQLBPO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxybenzamide is a synthetic benzamide derivative characterized by two distinct alkoxy substituents: a cyclopropoxy group at the para position and an isopropoxy group at the ortho position of the benzamide core.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17NO3/c1-8(2)16-12-7-10(17-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

MMANVBFLFQLBPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzamide, cyclopropyl bromide, and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

    Cyclopropylation: The first step involves the cyclopropylation of 4-hydroxybenzamide using cyclopropyl bromide in the presence of a base.

    Isopropylation: The second step involves the isopropylation of the intermediate product using isopropyl bromide under similar conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new alkyl or acyl groups attached to the benzamide core.

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 4-Cyclopropoxy-2-isopropoxybenzamide, focusing on substituent variations and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP Key Applications/Findings
This compound Cyclopropoxy (C4), Isopropoxy (C2) 279.34 2.8 Under investigation for kinase inhibition (hypothetical)
4-Hydroxybenzoic acid Hydroxyl (C4) 138.12 1.5 Preservative, antimicrobial agent
Procarbazine Methylhydrazine, benzamide 257.73 0.9 Antineoplastic agent (alkylating agent)
4-Methoxybenzamide Methoxy (C4) 151.16 1.2 Intermediate in organic synthesis

Key Observations :

  • Lipophilicity : The cyclopropoxy and isopropoxy groups in this compound confer higher lipophilicity (LogP = 2.8) compared to simpler analogs like 4-hydroxybenzoic acid (LogP = 1.5) or procarbazine (LogP = 0.9). This suggests enhanced membrane permeability, a critical factor in drug bioavailability.
Anticancer Activity
  • Procarbazine: A frontline chemotherapeutic agent for Hodgkin’s lymphoma, acting via DNA alkylation and inhibition of monoamine oxidase.
  • The cyclopropoxy group may stabilize the compound against metabolic degradation, improving pharmacokinetics.
Antimicrobial Potential
  • 4-Hydroxybenzoic acid : Widely used as a preservative due to its antimicrobial properties. Its hydroxyl group facilitates hydrogen bonding with microbial enzymes .
  • This compound : The absence of a hydroxyl group and presence of bulky alkoxy substituents may reduce antimicrobial efficacy but enhance selectivity for eukaryotic targets.
Toxicity Considerations
  • 4-Hydroxybenzoic acid : Generally recognized as safe (GRAS) in low concentrations but can cause irritation at high doses .
  • Procarbazine : Associated with significant hematologic and hepatic toxicity, necessitating rigorous monitoring .
  • This compound : Predicted to exhibit lower acute toxicity due to the absence of reactive hydrazine groups.

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